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Compound of Interest

Compound Name: Redafamdastat

Cat. No.: B1679683

For researchers and professionals in drug development, the selectivity of a pharmacological
agent is a critical determinant of its therapeutic potential and safety profile. Redafamdastat
(PF-04457845), a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), has
demonstrated an exceptional selectivity profile that distinguishes it from other compounds in its
class. This guide provides a comprehensive comparison of Redafamdastat's selectivity,
supported by experimental data and detailed methodologies.

Unprecedented Selectivity for FAAH

Redafamdastat has been shown to be an exquisitely selective inhibitor of FAAH.[1] In vitro
studies have determined its IC50 values to be 7.2 nM for human FAAH and 7.4 nM for rat
FAAH.[1] Its mechanism of action involves the covalent, irreversible carbamylation of the
active-site serine nucleophile within the FAAH enzyme.[1][2] This targeted action ensures a
durable and specific inhibition of the enzyme's activity.

The remarkable selectivity of Redafamdastat has been extensively documented through
competitive activity-based protein profiling (ABPP).[1][2] This powerful technique allows for the
assessment of an inhibitor's interaction with a broad range of enzymes within their native
biological context. Studies have shown that even at a high concentration of 100 pM,
Redafamdastat demonstrates no off-target activity against other serine hydrolases in human
and mouse membrane proteomes.[1][3] This clean profile is a significant advantage, minimizing
the potential for unintended pharmacological effects.
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Comparative Selectivity Profile

To highlight the superior selectivity of Redafamdastat, a comparison with the first-generation
FAAH inhibitor, URB597, is presented in the table below. While both compounds effectively
inhibit FAAH, URB597 exhibits notable off-target activity, particularly against carboxyesterases
in the liver.[2]

Selectivity
. IC50 (human Profile Known Off-
Compound Primary Target .
FAAH) (Competitive Targets
ABPP)
No off-target
) ) inhibition of other  None identified in
Fatty Acid Amide ) )
Redafamdastat serine broad serine
Hydrolase 7.2 nM[1][3]
(PF-04457845) (FAAH) hydrolases hydrolase
observed at 100 profiling.[1][2][3]
HM.[1][2][3]
Fatty Acid Amide Inhibits other Carboxyesterase
URB597 Hydrolase 4.6 nM serine s (in liver
(FAAH) hydrolases.[2] proteome).[2]

Experimental Methodologies

The determination of Redafamdastat's selectivity relies on robust experimental protocols. A
key methodology is Competitive Activity-Based Protein Profiling (ABPP).

Competitive Activity-Based Protein Profiling (ABPP)
Protocol:

» Proteome Preparation: Tissue or cell proteomes (e.g., brain, liver) are prepared to maintain
native enzyme activity.

e Inhibitor Incubation: The proteome is incubated with varying concentrations of the test
inhibitor (e.g., Redafamdastat or URB597).
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e Probe Labeling: A broad-spectrum, activity-based probe (e.g., a fluorophosphonate probe)
that covalently labels the active sites of serine hydrolases is added to the mixture. The
inhibitor, if bound to a target enzyme, will prevent the probe from labeling it.

e Analysis: The proteome is then analyzed by SDS-PAGE and in-gel fluorescence scanning. A
decrease in the fluorescence signal for a specific protein band in the presence of the inhibitor
indicates that the inhibitor has bound to and inhibited that enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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